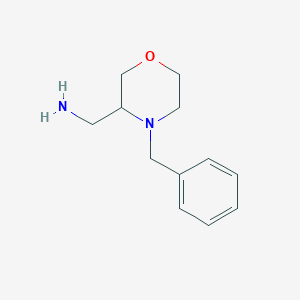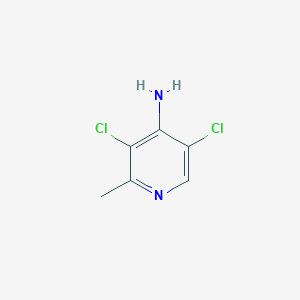
1,5-Dichloro-2-iodo-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-2-iodo-3-methylbenzene is a useful research compound. Its molecular formula is C7H5Cl2I and its molecular weight is 286.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermochemical Studies
Studies on the thermochemistry of halogen-substituted methylbenzenes, such as experimental vapor pressures, vaporization, fusion, and sublimation enthalpies, have been conducted to evaluate the internal consistency of experimental measurements. These studies involve a variety of bromo- and iodo-substituted methylbenzenes, aiding in the calculation of gas-phase enthalpies of formation using quantum-chemical methods. Such research provides foundational knowledge for understanding the physical properties and reactivity of halogenated aromatic compounds, including 1,5-Dichloro-2-iodo-3-methylbenzene (Verevkin et al., 2015).
Synthetic Applications
The reactivity of donor-acceptor cyclopropanes with iodobenzene dichloride leading to ring-opened products demonstrates the synthetic utility of halogenated compounds in creating structurally diverse molecules. This process, applicable across various donors and acceptors, highlights the potential for synthesizing complex molecules from simpler halogenated precursors like this compound (Garve et al., 2014).
Structural Analysis
Investigations into the structural disorder, such as in ortho-dichlorotetramethylbenzene, through techniques like x-ray diffraction and deuterium NMR, shed light on the molecular dynamics and solid-state behavior of halogenated aromatic compounds. These studies provide valuable insights into the crystalline structures and phase behavior of similar compounds, including this compound (Bräuniger et al., 2001).
Antimicrobial Properties
Research into the antimicrobial properties of halogenated compounds, as seen in the study of acylphloroglucinols from Hypericum beanii, points to the biological activity of halogenated aromatic molecules. While the specific antimicrobial activity of this compound is not documented, the broader category of halogenated benzenes demonstrates potential for pharmaceutical applications (Shiu & Gibbons, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1,5-dichloro-2-iodo-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSJEXGGZOEAPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384200 |
Source


|
| Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-97-1 |
Source


|
| Record name | 1,5-Dichloro-2-iodo-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-dichloro-2-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)


![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)






